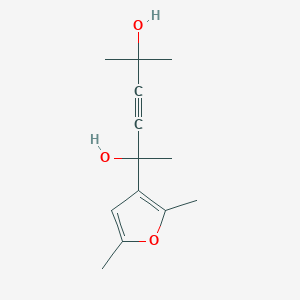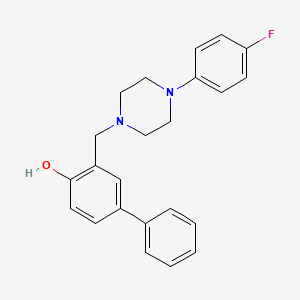
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- is a complex organic compound that features a biphenyl core with a hydroxyl group and a piperazine moiety substituted with a p-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- typically involves multiple steps, starting with the preparation of the biphenyl core. The hydroxyl group is introduced via electrophilic aromatic substitution, followed by the attachment of the piperazine ring through nucleophilic substitution. The p-fluorophenyl group is then added to the piperazine ring using a suitable fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, secondary amines, and ketones or aldehydes, depending on the specific reaction conditions .
Scientific Research Applications
4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, while the biphenyl core can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Biphenylol: Lacks the piperazine and p-fluorophenyl groups, making it less versatile in biological applications.
3-(4-(p-Fluorophenyl)-1-piperazinyl)methyl derivatives: Similar in structure but may lack the biphenyl core, affecting their overall activity and applications.
Uniqueness
The unique combination of the biphenyl core, hydroxyl group, piperazine ring, and p-fluorophenyl group in 4-Biphenylol, 3-((4-(p-fluorophenyl)-1-piperazinyl)methyl)- provides a versatile scaffold for various applications, particularly in medicinal chemistry. This compound’s ability to interact with multiple molecular targets makes it a valuable tool for drug discovery and development .
Properties
CAS No. |
106609-36-3 |
|---|---|
Molecular Formula |
C23H23FN2O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenylphenol |
InChI |
InChI=1S/C23H23FN2O/c24-21-7-9-22(10-8-21)26-14-12-25(13-15-26)17-20-16-19(6-11-23(20)27)18-4-2-1-3-5-18/h1-11,16,27H,12-15,17H2 |
InChI Key |
LGXQVNCADSCQOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)
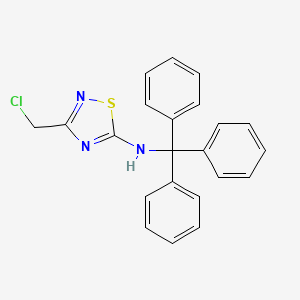
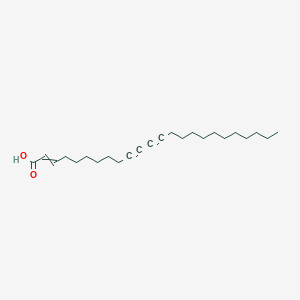
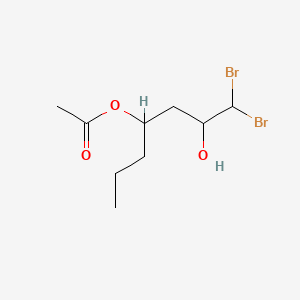
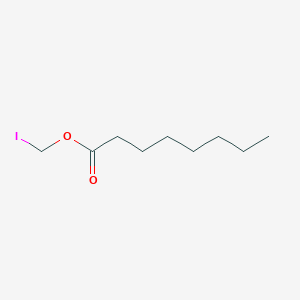
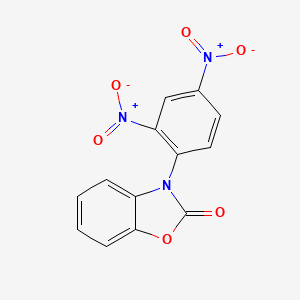
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)

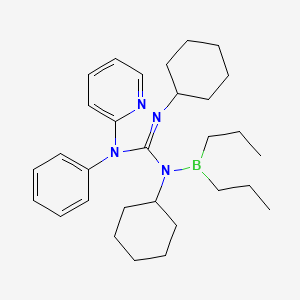
![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
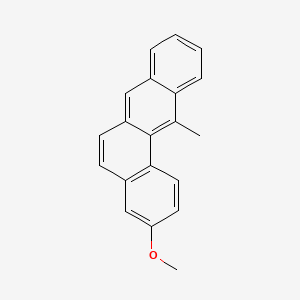
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
